molecular formula C20H15N3O7 B11558216 3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11558216
M. Wt: 409.3 g/mol
InChI Key: SRFQAHLBLUQLEH-CIAFOILYSA-N
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Description

3-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including nitrophenoxy, acetamido, and furan carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrophenol with acetic anhydride to form 2-nitrophenoxyacetic acid. This intermediate is then reacted with an amine to form the acetamido derivative. The final step involves the coupling of this intermediate with a furan-2-carboxylate derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For example, the nitrophenoxy group can interact with enzymes, leading to inhibition or activation of enzymatic activity. The acetamido group can form hydrogen bonds with protein residues, stabilizing the compound-protein complex. The furan-2-carboxylate moiety can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-{[(2-Nitrophenoxy)acetyl]hydrazono}methyl]phenyl 2-furoate: Similar structure but with a hydrazono group instead of an acetamido group.

    3-[(E)-{2-[2-(2-Nitrophenoxy)propanoyl]hydrazono}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains a benzothiophene moiety instead of a furan moiety.

Uniqueness

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan-2-carboxylate moiety distinguishes it from other similar compounds, potentially leading to different interactions and applications.

Properties

Molecular Formula

C20H15N3O7

Molecular Weight

409.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H15N3O7/c24-19(13-29-17-8-2-1-7-16(17)23(26)27)22-21-12-14-5-3-6-15(11-14)30-20(25)18-9-4-10-28-18/h1-12H,13H2,(H,22,24)/b21-12+

InChI Key

SRFQAHLBLUQLEH-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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